molecular formula C8H12N2O2 B1632051 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid CAS No. 956950-99-5

5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1632051
CAS No.: 956950-99-5
M. Wt: 168.19 g/mol
InChI Key: HLTNVXVETKMVLM-UHFFFAOYSA-N
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Description

5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like other pyrazole derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .

Biochemical Pathways

Pyrazole derivatives are known to interact with a variety of biochemical pathways, but without specific target information, it’s difficult to predict which pathways this particular compound affects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its site of action in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method involves the alkylation of 5-methyl-1H-pyrazole-3-carboxylic acid with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Biological Activity

5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, agrochemistry, and other fields.

  • Molecular Formula: C8_{8}H12_{12}N2_{2}O2_{2}
  • Molar Mass: 168.19 g/mol
  • Structure: The compound features a pyrazole ring with a carboxylic acid group and substituents at the 1 and 5 positions, contributing to its unique reactivity and biological properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate various biochemical pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of specific enzymes. For example, similar pyrazole derivatives have been noted for their ability to inhibit D-amino acid oxidase (DAO), which is involved in oxidative stress pathways. This inhibition may protect cells from oxidative damage induced by neuroactive amino acids such as D-serine .

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives, including this compound. It has shown efficacy against various cancer cell lines, with notable cytotoxic effects observed in assays:

Cell Line IC50_{50} (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through various mechanisms.

Agrochemistry

In agrochemical applications, pyrazoles are incorporated into pesticide formulations to enhance bioactivity against pests. The structural characteristics of this compound allow it to serve as a building block for developing more effective herbicides and insecticides .

Pharmaceutical Development

The compound is also utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating various conditions, including inflammatory diseases and cancers. Its ability to interact with biological targets makes it a valuable candidate for drug discovery .

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Inhibition of Cancer Cell Growth : A study evaluated several pyrazole derivatives for their cytotoxic effects on A549 lung cancer cells, where compounds showed varying degrees of inhibition, with some achieving IC50_{50} values as low as 0.30 nM .
  • Protective Effects Against Oxidative Stress : Research demonstrated that similar compounds could protect DAO cells from oxidative stress induced by D-serine, showcasing their potential neuroprotective qualities.

Properties

IUPAC Name

5-methyl-1-propylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-10-6(2)5-7(9-10)8(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTNVXVETKMVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241217
Record name 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956950-99-5
Record name 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956950-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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